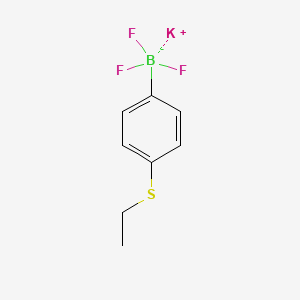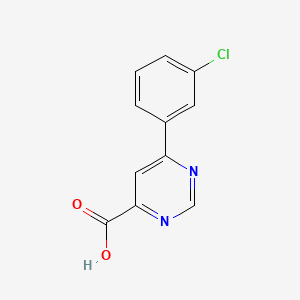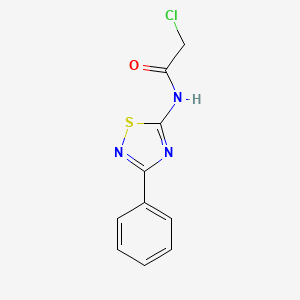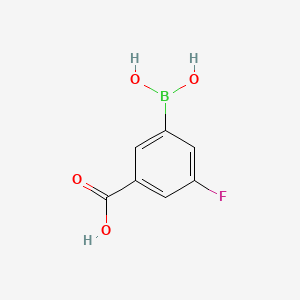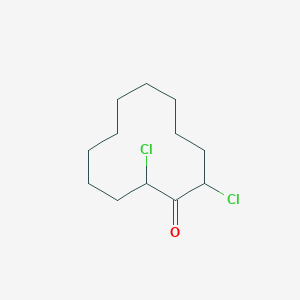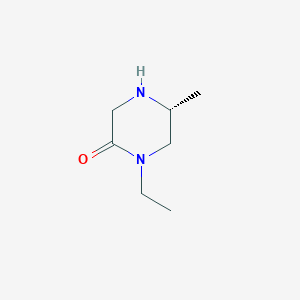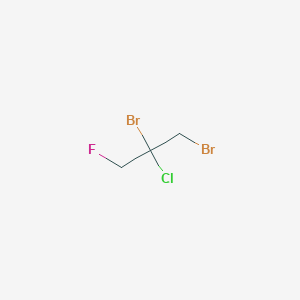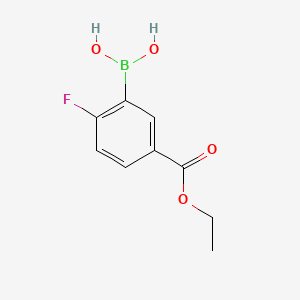
(5-(乙氧基羰基)-2-氟苯基)硼酸
描述
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid makes it a valuable reagent in various chemical reactions and applications.
科学研究应用
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Boronic acids are known for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets. For instance, they can bind to proteins and enzymes, altering their function .
Mode of Action
The mode of action of boronic acids involves the formation of reversible covalent complexes with proteins, enzymes, or other biological molecules. This is usually achieved through the interaction of the boron atom with hydroxyl or amine groups present in these molecules .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and as probes in chemical biology due to their ability to form reversible covalent bonds with various biological molecules. This allows them to interfere with or modulate various biochemical pathways .
Result of Action
The effects of boronic acids at the molecular and cellular level can be diverse, depending on the specific targets they interact with. They can inhibit enzyme activity, modulate protein function, or even induce cell death in certain cases .
Action Environment
The action of boronic acids can be influenced by various environmental factors such as pH and the presence of diols. For instance, the binding affinity of boronic acids to their targets can be affected by changes in pH .
生化分析
Biochemical Properties
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been reported to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. For instance, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target biomolecule and the context of the interaction .
Temporal Effects in Laboratory Settings
The temporal effects of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over time, leading to the formation of degradation products . In in vitro studies, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been shown to maintain its inhibitory effects on enzymes and cellular processes for extended periods, although the potency of these effects may diminish over time due to degradation . In in vivo studies, the long-term effects of this compound on cellular function are less well understood, but it is likely that prolonged exposure could lead to adaptive responses or compensatory mechanisms in cells .
Dosage Effects in Animal Models
The effects of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid may exhibit toxic or adverse effects, such as cytotoxicity, organ damage, or disruption of normal physiological functions . Threshold effects have been observed in some studies, where the compound’s efficacy plateaus or diminishes at higher concentrations, indicating a potential limit to its therapeutic window .
Metabolic Pathways
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of various metabolites . For example, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has been shown to inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production in cells . Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid can bind to intracellular proteins or organelles, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the recognition of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid within cells . These localization mechanisms are crucial for the compound’s function, as they determine its accessibility to target biomolecules and its ability to exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., methanol), temperature (room temperature to 50°C).
Substitution: Nucleophiles (e.g., amines, alcohols), solvent (e.g., dichloromethane), temperature (room temperature to 50°C).
相似化合物的比较
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar structure but lacks the fluorine atom.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethoxycarbonyl group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
The presence of both the ethoxycarbonyl group and the fluorine atom in (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid provides unique reactivity and selectivity in chemical reactions. The fluorine atom can influence the electronic properties of the molecule, making it distinct from other boronic acids. Additionally, the ethoxycarbonyl group can participate in various substitution reactions, further enhancing the versatility of this compound.
属性
IUPAC Name |
(5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIIYFKTSGJTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660252 | |
| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-60-0 | |
| Record name | 1-Ethyl 3-borono-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


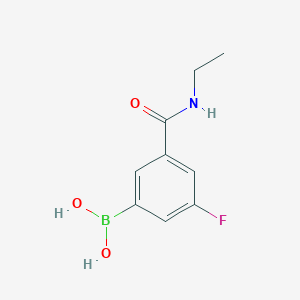
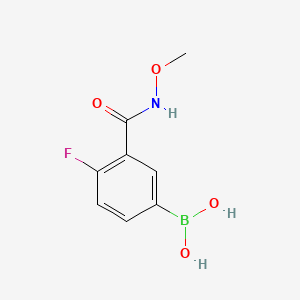
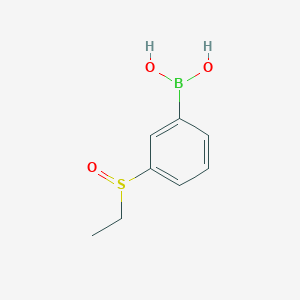
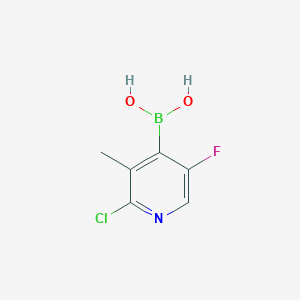
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
